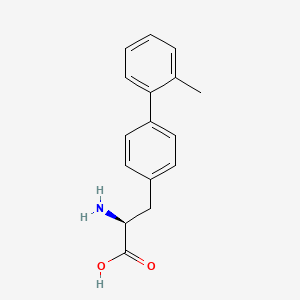

4-(2-Methylphenyl)-L-phenylalanine

Description

Significance of Non-Canonical Amino Acids in Advancing Molecular Design

Non-canonical amino acids are amino acids that are not among the 20 standard protein-forming amino acids. Their incorporation into peptides and proteins, or their use as standalone molecules, represents a powerful strategy for advancing molecular design. thedailyscientist.orgnih.govacs.org The introduction of ncAAs can bestow novel chemical functionalities, physical properties, and biological activities that are not accessible with the standard set.

Key advantages of using ncAAs in molecular design include:

Enhanced Stability: Peptides composed of canonical L-amino acids are often susceptible to rapid degradation by proteases in the body. Incorporating ncAAs can create peptide-like molecules, or peptidomimetics, with increased resistance to enzymatic cleavage, leading to longer biological half-lives. nih.gov

Conformational Control: The side chains of ncAAs can be designed to introduce specific steric constraints, forcing a peptide backbone into a particular three-dimensional shape. This is crucial for mimicking the bioactive conformation of a natural peptide to enhance its binding affinity and selectivity for a biological target.

Novel Functionalities: ncAAs can introduce chemical groups not found in nature, such as fluoroalkyl groups, ketones, alkynes, or azides. nih.gov These "bio-orthogonal" handles allow for specific chemical reactions to be performed on proteins and in living systems, enabling applications like protein labeling, imaging, and the creation of antibody-drug conjugates. rsc.orgacs.org

Probing Biological Mechanisms: By systematically replacing canonical amino acids with carefully designed ncAAs, researchers can investigate the specific roles of individual amino acid residues in protein structure, function, and interaction. thedailyscientist.orgrsc.org

The ability to expand the genetic code and incorporate ncAAs directly into proteins during translation has further revolutionized this field, opening the door to creating proteins with entirely new catalytic or therapeutic functions. acs.orgacs.org

Overview of Sterically Hindered and Substituted Phenylalanine Analogues

Phenylalanine is a common target for modification due to its crucial role in molecular recognition, often participating in hydrophobic and π-stacking interactions within protein binding sites. Substituted phenylalanine analogues, particularly those designed to be sterically hindered, are of significant interest in medicinal chemistry. nih.govimperial.ac.uk Steric hindrance refers to the influence of the size and volume of a chemical group on the orientation and reactivity of a molecule.

By adding bulky substituents to the phenyl ring of phenylalanine, chemists can achieve several design goals:

Restricting Rotation: In many flexible drug molecules, free rotation around single bonds allows the molecule to adopt numerous conformations, not all of which are active. Introducing a bulky group can restrict this rotation, locking the molecule into a more limited set of conformations and potentially increasing its affinity for the target receptor by reducing the entropic penalty of binding. imperial.ac.uk

Improving Selectivity: Different receptor subtypes often have subtle differences in the shape and size of their binding pockets. A sterically hindered analogue may fit well into one receptor but be too large to bind to another, leading to improved selectivity and fewer off-target effects.

Modulating Interactions: A substituent can alter the electronic properties of the phenyl ring, influencing its ability to engage in key interactions like cation-π or π-π stacking. It can also introduce new points of contact with a receptor. For example, phenylalanine aminomutases (PAMs) used in the synthesis of some derivatives show decreased yields when the aromatic moiety is substituted, indicating steric hindrance affects enzyme recognition. nih.gov

Below is a table of representative substituted phenylalanine analogues and their common applications.

| Analogue Name | Substitution Pattern | Key Feature | Common Application |

| 4-Fluoro-L-phenylalanine | para-Fluoro | Electronic modification | Probing cation-π interactions, protein engineering |

| 4-Nitro-L-phenylalanine | para-Nitro | Electronic modification, precursor for other groups | Chemical biology probe, synthesis intermediate |

| Biphenylalanine (Bip) | Phenyl group at para-position | Extended aromatic system | Enhancing π-stacking, increasing receptor affinity |

| (1,2,3,4)-Tetrahydroisoquinoline-3-carboxylic acid (Tic) | Cyclized, constrained side chain | Rigid, conformationally locked | Inducing turns in peptides, peptidomimetics |

Rationale for Investigating the Unique Structural and Stereochemical Attributes of 4-(2-Methylphenyl)-L-phenylalanine

While no specific research on this compound is publicly available, one can construct a strong scientific rationale for why such a compound would be a compelling target for synthesis and investigation. The unique feature of this molecule is the presence of a biaryl system (two directly connected phenyl rings) with a methyl group at the ortho position of the outer ring.

This specific arrangement would be hypothesized to have significant structural and stereochemical consequences:

Atropisomerism and Hindered Rotation: The bond connecting the two phenyl rings is a single bond, but the presence of the ortho-methyl group would create significant steric hindrance. This hindrance would severely restrict free rotation around the C-C bond connecting the two rings. If the rotational barrier is high enough, it could lead to atropisomerism—a type of chirality arising from hindered rotation, where distinct, non-interconverting rotational isomers (atropisomers) can be isolated. Investigating this would be crucial for understanding its three-dimensional structure.

Defined Dihedral Angle: Unlike a simple biphenylalanine where the two rings might rotate relatively freely in solution, the ortho-methyl group in this compound would force the two aromatic rings to adopt a specific, non-planar dihedral angle. This fixed spatial orientation could be exploited to design molecules that fit precisely into complex binding pockets, presenting a well-defined three-dimensional pharmacophore.

Probing Steric Tolerance in Binding Pockets: Synthesizing this compound and its isomers (e.g., with the methyl group at the meta or para position) would create a set of molecular probes. By testing their binding affinity to a specific biological target, researchers could map the steric tolerance of the binding site. A positive result with the ortho-methyl compound would imply the presence of a specific sub-pocket that can accommodate this feature, providing valuable information for future drug design.

In essence, this compound represents a sophisticated molecular design tool. It combines the extended aromatic system of biphenylalanine with a specific steric element intended to rigidly control the molecule's conformation, making it an ideal candidate for applications requiring high receptor selectivity and affinity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(2-methylphenyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-4-2-3-5-14(11)13-8-6-12(7-9-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGOGZMACBMWOF-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control of 4 2 Methylphenyl L Phenylalanine

De Novo Asymmetric Synthesis Strategies

De novo strategies are fundamental in asymmetric synthesis, offering pathways to enantiomerically pure amino acids from basic building blocks. For a complex target like 4-(2-Methylphenyl)-L-phenylalanine, these methods must address both the formation of the carbon-carbon bond of the biaryl system and the establishment of the chiral center.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are a classic and reliable tool in asymmetric synthesis. wikipedia.org These molecules are temporarily attached to a substrate to direct a stereoselective reaction, after which they are cleaved and can often be recovered. wikipedia.org For the synthesis of this compound, a common approach would involve the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent.

One widely used class of auxiliaries is the Evans oxazolidinones. researchgate.net In a representative sequence, an N-acyl oxazolidinone derived from glycine is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a stereochemically defined Z-enolate. This enolate is then alkylated with a suitable electrophile, in this case, a 4-(2-methylphenyl)benzyl halide (e.g., 4-(bromomethyl)-2'-methyl-1,1'-biphenyl). The steric hindrance of the auxiliary directs the incoming electrophile to the opposite face of the enolate, leading to high diastereoselectivity. Subsequent hydrolysis of the N-acyl bond removes the auxiliary, yielding the desired L-amino acid. researchgate.net

Another effective method utilizes pseudoephedrine as a chiral auxiliary, which forms a chiral glycinamide (B1583983) derivative. Alkylation of the corresponding lithium enolate proceeds with high diastereoselectivity, and subsequent mild acid hydrolysis releases the target amino acid without racemization. wikipedia.org Camphorsultam is another auxiliary known to provide high levels of stereocontrol in alkylation reactions. wikipedia.org

Table 1: Representative Chiral Auxiliaries in Amino Acid Synthesis

| Chiral Auxiliary | Typical Base for Enolate Formation | Key Advantage |

|---|---|---|

| Evans Oxazolidinone | LDA, NaHMDS | High diastereoselectivity, well-established methodology. researchgate.net |

| Pseudoephedrine | LDA, LiHMDS | Forms crystalline products, mild cleavage conditions. wikipedia.org |

| Camphorsultam | Li- or Na-bases | Excellent stereocontrol, often provides high crystallinity. wikipedia.org |

Asymmetric Catalysis for Enantioselective Formation

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov Key strategies applicable to the synthesis of this compound include the asymmetric hydrogenation of a prochiral precursor or enzymatic transformations.

Asymmetric Hydrogenation: This method typically involves the hydrogenation of an α,β-dehydroamino acid derivative using a transition metal complex with a chiral ligand, such as those based on rhodium or iridium. The precursor, N-acetyl-4-(2-methylphenyl)cinnamic acid, could be hydrogenated to provide the target amino acid. The choice of chiral phosphine (B1218219) ligand (e.g., derivatives of BINAP, DuPhos, or Josiphos) is critical for achieving high enantioselectivity (ee).

Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative. Phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the amination of cinnamic acids. psu.edu In a potential route, 4-(2-methylphenyl)cinnamic acid could be subjected to amination using an engineered PAL to yield the L-enantiomer directly. Alternatively, a d-selective PAL could be used in a kinetic resolution process. nih.gov Another enzymatic approach is the reductive amination of the corresponding α-keto acid, 4-(2-methylphenyl)phenylpyruvic acid, using an engineered amino acid dehydrogenase. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Aryl-Amino Acid Synthesis

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile methods for constructing the biaryl bond central to this compound. The Suzuki-Miyaura reaction is particularly prominent due to its mild conditions and tolerance of various functional groups. psu.edu

The standard approach involves the coupling of a protected L-phenylalanine derivative bearing a halogen or triflate at the 4-position of the phenyl ring with a corresponding boronic acid. A typical reaction would couple a protected 4-iodo-L-phenylalanine (e.g., N-Boc-4-iodo-L-phenylalanine methyl ester) with 2-methylphenylboronic acid (also known as 2-tolylboronic acid). The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂, in the presence of a phosphine ligand and a base. psu.edumdpi.com

Key Components of the Suzuki-Miyaura Coupling:

Palladium Catalyst: Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄

Ligand: Triphenylphosphine (PPh₃), SPhos, XPhos, or other specialized biaryl phosphines.

Base: K₂CO₃, Cs₂CO₃, K₃PO₄, KF psu.edu

Solvent: Toluene, dioxane, DMF, or aqueous mixtures.

The efficiency of the coupling is highly dependent on the choice of these components. Following the coupling, standard deprotection steps are used to remove the N- and C-terminal protecting groups to yield the final amino acid.

Semisynthesis and Derivatization from Precursors

Semisynthetic methods start with a readily available chiral building block, such as L-phenylalanine itself, and introduce the required functionality. This approach preserves the existing stereocenter, avoiding the need for asymmetric synthesis.

Strategies for Regioselective Functionalization of Phenylalanine Scaffold

The primary challenge in this approach is achieving regioselective functionalization at the C4 position of the phenylalanine ring without affecting other parts of the molecule. A common and well-documented pathway involves the iodination of L-phenylalanine.

A reliable method for synthesizing 4-iodo-L-phenylalanine starts from L-phenylalanine itself. nih.gov The process involves direct iodination using iodine and sodium periodate (B1199274) in a mixture of acetic acid and sulfuric acid. nih.gov The resulting 4-iodo-L-phenylalanine is a versatile intermediate. Once the amino and carboxyl groups are appropriately protected (e.g., as N-Boc and methyl ester), this intermediate becomes an ideal substrate for the palladium-catalyzed Suzuki-Miyaura coupling with 2-methylphenylboronic acid as described in section 2.1.3. This multi-step, one-pot process starting from tyrosine has also been reported as an efficient pathway to biaryl α-amino acids. researchgate.net

Optimization of Reaction Conditions and Yield

The yield and purity of this compound are highly dependent on the optimization of reaction parameters, particularly for the key palladium-catalyzed cross-coupling step. Research on Suzuki-Miyaura reactions for biaryl synthesis provides a framework for optimizing this transformation. nih.govresearchgate.net

Key parameters for optimization include:

Base: The choice of base can significantly impact reaction rate and yield. While carbonates like K₂CO₃ are common, stronger bases like K₃PO₄ can be more effective for less reactive aryl chlorides. For borylation reactions, which often precede coupling, lipophilic bases have been shown to improve outcomes. nih.gov

Ligand: For sterically hindered couplings, such as those involving an ortho-substituted boronic acid like 2-tolylboronic acid, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often superior to simpler ligands like PPh₃.

Solvent and Temperature: The choice of solvent (e.g., toluene, dioxane, PEG) and temperature can influence catalyst stability and reaction kinetics. psu.edu Microwave-assisted heating has been shown to accelerate Suzuki couplings significantly. psu.edu

Reactant Purity: The purity of the boronic acid and the aryl halide is crucial, as impurities can inhibit the catalyst.

The following table summarizes typical conditions and their effects on the Suzuki-Miyaura coupling for biaryl synthesis, which are directly applicable to the synthesis of the target compound.

Table 2: Optimization of Suzuki-Miyaura Reaction Conditions for Biaryl Synthesis

| Parameter | Condition A (Standard) | Condition B (Optimized for Hindered Coupling) | Expected Outcome |

|---|---|---|---|

| Pd Source | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd(OAc)₂ with a specialized ligand often gives higher turnover numbers. |

| Ligand | PPh₃ | SPhos or XPhos | Bulky ligands promote reductive elimination and prevent catalyst decomposition. |

| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | Stronger, non-aqueous bases can be superior for challenging substrates. |

| Solvent | Toluene/H₂O | Dioxane or THF | Anhydrous polar aprotic solvents can improve solubility and reaction rates. |

| Temperature | 80-100 °C | 100-120 °C or Microwave | Higher temperatures or microwave irradiation can overcome activation barriers. psu.edu |

By carefully selecting and optimizing these conditions, the Suzuki-Miyaura coupling of a protected 4-iodo-L-phenylalanine with 2-methylphenylboronic acid can be driven to high yield, providing an efficient and robust route to this compound.

Purification and Isolation Techniques for Chiral Phenylalanine Derivatives

The successful synthesis of enantiomerically pure compounds like this compound hinges on effective purification and isolation methodologies. These techniques are critical for separating the desired L-enantiomer from any remaining starting materials, byproducts, and, most importantly, its corresponding D-enantiomer. The choice of method depends on the scale of the preparation, the nature of the impurities, and the required final purity of the product. For chiral phenylalanine derivatives, a combination of chromatographic and crystallization-based techniques is commonly employed to achieve high stereochemical integrity.

A variety of methods are available for the enantioseparation of chiral compounds, including chemical resolution, chromatographic techniques, enzymatic methods, and extraction. waters.com For phenylalanine and its analogs, chromatographic and crystallization methods are particularly prominent in research and industrial applications.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of chiral molecules. The development of specialized chiral stationary phases (CSPs) has enabled the effective resolution of racemic mixtures of amino acids and their derivatives. nih.gov For instance, studies on phenylalanine enantiomers have successfully utilized CSPs based on selectors like β-cyclodextrin, isopropylcarbamate cyclofructan 6, teicoplanin, and ristocetin. nih.gov Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids as they are compatible with both organic and aqueous mobile phases, which is advantageous for polar and zwitterionic compounds. nih.gov

Another advanced chromatographic technique is Ultra-Performance Convergence Chromatography (UPC²), which has been shown to provide better resolution and significantly higher throughput compared to normal-phase HPLC for the chiral separation of D- and L-phenylalanine methyl esters. waters.comlcms.cz Chiral ligand-exchange HPLC is another powerful method, where a chiral selector, such as a copper(II)-L-phenylalanine complex, is added to the mobile phase to achieve separation on a conventional C18 column. nih.gov This method has been successfully applied to resolve enantiomers of phenylalanine derivatives like 3,4-dimethoxy-α-methylphenylalanine. nih.gov

In the synthesis of N-methyl-L-phenylalanine, flash chromatography is a commonly used method for the purification of synthetic intermediates. asianpubs.org

Crystallization Techniques

Crystallization is a powerful and cost-effective method for the purification and chiral resolution of phenylalanine derivatives, often capable of yielding products with very high enantiomeric purity. lcms.cz Simple recrystallization is a standard procedure for purifying final products and intermediates. For example, L-phenylalanine methyl ester hydrochloride can be purified by recrystallization from a mixture of ethyl acetate (B1210297) and ethanol (B145695) to yield a high-purity white solid. rsc.orgorgsyn.org Similarly, 4-iodo-L-phenylalanine has been purified by crystallization from an ethanol/water mixture. nih.gov

For achieving high stereochemical control, Crystallization-Induced Asymmetric Transformation (CIAT) is a sophisticated technique. This process involves the in-situ racemization of the unwanted enantiomer in solution while the desired enantiomer selectively crystallizes, theoretically allowing for a quantitative yield of the target chiral molecule. lcms.cz This method has been successfully used for the resolution of racemic phenylalanine methyl ester derivatives to produce enantiomerically enriched compounds. lcms.cz In the synthesis of 4-borono-L-phenylalanine, the final product is isolated with 100% enantiomeric excess through filtration and washing, a process driven by crystallization. google.com

Extraction and Other Isolation Methods

Liquid-liquid extraction is a fundamental technique used during the workup of synthesis reactions to separate the product from water-soluble and other impurities. In the synthesis of N-methylphenylalaninol, an intermediate derived from L-phenylalanine, the workup involves an aqueous solution of sodium hydroxide (B78521) followed by separation of the organic layer, washing with brine, and drying over sodium sulfate. rsc.org Enantioselective liquid-liquid extraction has also been explored, utilizing chiral selectors in an aqueous two-phase system to preferentially extract one enantiomer. waters.com

Filtration is ubiquitously used to isolate solid products from liquid phases. For instance, after crystallization, the purified solid is typically collected by vacuum filtration. orgsyn.org In some procedures, filtration through a pad of a filter aid like Celite is used to remove fine solid impurities or byproducts after a reaction step. rsc.org

The table below summarizes various purification techniques applied to phenylalanine and its derivatives, which are applicable to the isolation of this compound.

| Technique | Compound/Derivative | Details | Outcome/Purity | Reference |

| Recrystallization | L-Phenylalanine methyl ester hydrochloride | Solvent: Ethyl acetate/Ethanol | High purity white solid | rsc.orgorgsyn.org |

| Recrystallization | 4-Iodo-L-phenylalanine | Solvent: 50% Ethanol/Water | Purity up to 99% | nih.gov |

| Flash Chromatography | N-(2-Nitrobenzenesulfonamide)L-phenylalanine methyl ester | Used for purification of a synthetic intermediate | 97.8% yield, light yellow solid | asianpubs.org |

| Chiral HPLC | Phenylalanine enantiomers | Stationary Phase: Teicoplanin-based CSP | Resolution value of 1.59 | nih.gov |

| UPC² | D- and L-Phenylalanine methyl esters | Column: CHIRALPAK ID; Mobile Phase: CO₂/MeOH with 0.1% NH₄OH | High resolution, 5x throughput of HPLC | waters.comlcms.cz |

| Crystallization-Induced Asymmetric Transformation (CIAT) | Racemic phenylalanine methyl ester derivatives | Resolution via salt formation with (2R,3R)-tartaric acid | Good yield and high optical purity | lcms.cz |

| Filtration & Washing | 4-Borono-L-phenylalanine | Washed with water and 50% aqueous acetone (B3395972) after filtration | 100% enantiomeric excess | google.com |

| Liquid-Liquid Extraction | N-Methylphenylalaninol | Workup with NaOH(aq), washed with brine, dried over Na₂SO₄ | Isolation of crude product before further purification | rsc.org |

Advanced Spectroscopic and Conformational Analysis

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. For 4-(2-Methylphenyl)-L-phenylalanine, these spectra would reveal characteristic vibrations of its constituent parts: the carboxylic acid, the primary amine, the aromatic rings, and the methyl group.

In a typical analysis, the IR spectrum of a similar but simpler molecule, L-phenylalanine, shows pronounced bands corresponding to the vibrations of the hydroxyl group (~3443 cm⁻¹), asymmetric and symmetric stretching of the charged amino group (NH3+) (~3068 cm⁻¹ and ~3034 cm⁻¹, respectively), and vibrations of the carboxylate group (COO⁻) (~1587 cm⁻¹). researchgate.net The presence of the additional 2-methylphenyl group in the target molecule would introduce new bands and shift existing ones. Specifically, C-H stretching and bending vibrations associated with the tolyl methyl group and altered aromatic C-H and C=C stretching modes would be expected.

Table 1: Illustrative IR and Raman Bands for L-Phenylalanine Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Amino (NH₃⁺) | Asymmetric Stretch | 3068 | |

| Symmetric Stretch | 3034 | ||

| Asymmetric Deformation | 1608 | ||

| Symmetric Deformation | 1525 | ||

| Carboxylate (COO⁻) | Asymmetric Stretch | 1587 | |

| Phenyl Ring | C=C Stretch | ~1625 (shoulder) | 998-1005 |

Note: This table is based on data for L-phenylalanine and is for illustrative purposes only. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

NMR spectroscopy is a powerful tool for determining the precise three-dimensional structure of a molecule in solution. A full NMR analysis of this compound would involve a suite of 1D and 2D experiments.

1D and 2D NMR Techniques (e.g., COSY, NOESY, HMBC)

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information on the number of different types of protons and their local electronic environments. Key signals would include those for the α-proton of the amino acid backbone, the β-protons, the aromatic protons from both phenyl rings, and the methyl protons of the tolyl group. The chemical shifts and coupling constants would be indicative of the relative orientations of these protons. The ¹³C NMR spectrum would similarly reveal the number of chemically distinct carbon atoms.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, allowing for the assignment of protons on adjacent carbon atoms. For instance, it would show correlations between the α-proton and the β-protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining spatial proximity between protons that are not necessarily bonded. This would be vital for understanding the conformational preferences of the molecule, such as the relative orientation of the two phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range couplings between protons and carbons (typically 2-3 bonds away). It is essential for assigning quaternary carbons and piecing together the carbon skeleton, for example, by correlating the β-protons to the carbons of the attached phenyl ring.

While specific NMR data for this compound is not available, data for related structures like 4-phenyltoluene and 2-(4-methylphenyl)ethanol (B147315) can provide an idea of the expected chemical shifts for the methylphenyl moiety. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Resonances for Key Structural Units of this compound (Illustrative)

| Structural Unit | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amino Acid Backbone | α-H | ~4.0 | ~55 |

| β-H | ~3.1-3.3 | ~38 | |

| C=O | - | ~175 | |

| 2-Methylphenyl Group | CH₃ | ~2.2-2.4 | ~20 |

| Aromatic H | ~7.0-7.3 | ~125-140 | |

| Phenyl Group | Aromatic H | ~7.2-7.4 | ~127-138 |

Note: These are estimated values based on analogous compounds and general principles.

Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis

Mass spectrometry (MS) would be used to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide structural information. The molecular formula is C₁₆H₁₇NO₂, giving a molecular weight of approximately 269.31 g/mol .

High-resolution mass spectrometry would be able to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's structure. For peptides containing phenylalanine, common fragmentation pathways include the loss of water and carbon monoxide from the protonated parent ion to form an iminium ion. researchgate.net Another significant fragmentation for phenylalanine-containing molecules is the formation of a benzyl (B1604629) anion. core.ac.uk The presence of the 2-methylphenyl group would likely introduce additional characteristic fragmentation pathways, such as the loss of a methyl radical or toluene.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | m/z (approx.) |

| [M+H]⁺ | Protonated molecule | 270.1 |

| [M-H]⁻ | Deprotonated molecule | 268.1 |

| [M+H - H₂O]⁺ | Loss of water | 252.1 |

| [M+H - COOH₂]⁺ | Loss of formic acid | 224.1 |

| C₈H₉⁺ | Methylbenzyl cation | 105.1 |

| C₇H₇⁺ | Tropylium ion | 91.1 |

Note: This table is speculative and based on general fragmentation patterns of related compounds.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds between the carboxylic acid and amine groups, and π-π stacking interactions between the aromatic rings. The solid-state structure of L-phenylalanine is known to be complex, with multiple polymorphic forms having been identified. nih.gov The introduction of the 2-methylphenyl group would significantly influence the crystal packing and hydrogen bonding network. Analysis of the crystal structure would be crucial for understanding its solid-state properties.

Table 4: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 6.2 |

| c (Å) | 12.8 |

| β (°) | 105 |

| Z | 2 |

Note: This data is purely hypothetical and for illustrative purposes, drawing on common parameters for similar organic molecules.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules and determine their absolute configuration. Since the starting material is L-phenylalanine, the stereocenter at the α-carbon has an (S) configuration.

The CD spectrum of this compound would be expected to show characteristic Cotton effects, which are differential absorption of left and right circularly polarized light. The sign and magnitude of these effects are sensitive to the stereochemistry and the conformation of the molecule. The electronic transitions of the aromatic chromophores would be the main contributors to the CD spectrum in the UV region. The CD spectra of L-phenylalanine and D-phenylalanine are known to be mirror images of each other. researchgate.net The addition of the second chromophore, the 2-methylphenyl group, would result in a more complex CD spectrum, potentially with exciton (B1674681) coupling between the two aromatic rings if their relative orientation is fixed. This would make CD spectroscopy a powerful tool for studying the conformational preferences of the biaryl system in solution.

ORD measures the rotation of the plane of polarized light as a function of wavelength. It is closely related to CD through the Kronig-Kramers relations and provides complementary information about the molecule's chirality.

Reactivity of the Amino and Carboxyl Termini

The amino and carboxyl groups of this compound undergo reactions typical of proteinogenic amino acids, allowing for its incorporation into larger molecular frameworks.

Protection Group Chemistries for Selective Manipulation

To achieve selective reactions at other sites of the molecule, the amino and carboxyl termini must be temporarily blocked using protecting groups. organic-chemistry.org This strategy prevents unwanted side reactions and is a cornerstone of peptide synthesis and other complex organic syntheses. organic-chemistry.orgwikipedia.org

The amino group is typically protected as a carbamate. organic-chemistry.org Common protecting groups for the amine function include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). evitachem.comresearchgate.net The Boc group is readily introduced and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). evitachem.commasterorganicchemistry.com The Fmoc group, conversely, is stable to acid but is cleaved by basic conditions, often using a solution of piperidine (B6355638) in dimethylformamide (DMF). masterorganicchemistry.com This orthogonality allows for the selective deprotection of one amine group in the presence of another. organic-chemistry.org

For the carboxyl terminus, protection is usually achieved through esterification. Methyl or ethyl esters are common choices, though benzyl esters are also utilized, particularly in conjunction with the Boc/benzyl (Bzl) strategy in solid-phase peptide synthesis. masterorganicchemistry.comsynarchive.com The choice of ester is critical and must be compatible with the reaction conditions planned for other synthetic steps.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino | tert-butoxycarbonyl | Boc | Acidic (e.g., TFA) evitachem.commasterorganicchemistry.com |

| Amino | 9-fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., piperidine) masterorganicchemistry.com |

| Carboxyl | Methyl ester | - | Basic or acidic hydrolysis |

| Carboxyl | Benzyl ester | Bzl | Hydrogenolysis masterorganicchemistry.com |

Amide and Ester Bond Formation (e.g., peptide coupling agents)

The formation of amide bonds is a fundamental reaction for incorporating this compound into peptides. bachem.com This process requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. bachem.com This is achieved using coupling reagents. nih.gov

A widely used class of coupling reagents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). masterorganicchemistry.compeptide.com These reagents facilitate the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize the risk of racemization at the chiral center, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure® are often included. bachem.compeptide.com

Phosphonium and aminium/uronium salt-based reagents, such as Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), offer high coupling efficiencies and are particularly popular in solid-phase peptide synthesis. bachem.com These reagents often lead to faster reactions and fewer side reactions compared to carbodiimides. bachem.com

Ester bond formation, for the protection of the carboxyl group or for creating ester derivatives, can also be achieved using carbodiimide-based methods, often in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). peptide.com

Transformations of the Biphenyl (B1667301) Side Chain

The biphenyl side chain of this compound offers a rich landscape for further functionalization, allowing for the introduction of diverse chemical moieties.

Electrophilic Aromatic Substitution Patterns

The biphenyl system is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. pearson.compearson.comwikipedia.org The directing effects of the substituents on both rings influence the position of substitution.

In the case of this compound, the phenyl ring attached to the alanine (B10760859) backbone is activated by the alkyl group at the para position. This directs incoming electrophiles to the ortho and para positions relative to the point of attachment to the other ring. However, the existing substitution at the para position means that substitution will primarily occur at the ortho positions (positions 3 and 5).

The second phenyl ring contains a methyl group. The methyl group is an activating, ortho-, para-director. youtube.com Therefore, electrophilic substitution on this ring will be directed to the positions ortho and para to the methyl group. The interplay of these directing effects can lead to a mixture of products, and reaction conditions can be tuned to favor a particular isomer. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Metal-Catalyzed Coupling Reactions for Further Functionalization

The biphenyl side chain can be further modified using transition metal-catalyzed cross-coupling reactions. rsc.org These powerful reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly prominent in this area. acs.org For instance, the Suzuki-Miyaura coupling can be employed to introduce new aryl or vinyl groups by reacting a halogenated derivative of the biphenyl side chain with a boronic acid in the presence of a palladium catalyst. dntb.gov.uarhhz.net Similarly, the Sonogashira coupling can be used to install alkyne functionalities. dntb.gov.ua These reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of complex molecules with tailored properties. Other transition metals like nickel and copper can also be used to catalyze various coupling reactions. acs.org

Bioconjugation Chemistries Utilizing this compound

The unique properties of this compound make it an attractive candidate for bioconjugation applications. By incorporating this unnatural amino acid into peptides or proteins, novel functionalities can be introduced.

The biphenyl side chain can serve as a handle for further chemical modification. For example, after performing an electrophilic aromatic substitution to introduce a reactive group (e.g., a nitro group that is subsequently reduced to an amine), this new functional group can be used for conjugation to other molecules, such as fluorescent dyes, imaging agents, or drug molecules.

Furthermore, the inherent properties of the biphenyl moiety, such as its hydrophobicity and potential for π-π stacking interactions, can be exploited to influence the structure and function of the resulting bioconjugate. nih.gov The strategic placement of this compound within a peptide sequence can be used to modulate its folding, stability, and interaction with biological targets.

Chemical Reactivity and Derivatization Strategies for 4 2 Methylphenyl L Phenylalanine

Strategies for Site-Specific Labeling and Probe Development

The development of molecular probes from this compound is a nuanced process that leverages the inherent reactivity of its functional groups. Site-specific labeling enables the attachment of reporter molecules, such as fluorophores or affinity tags, allowing for the visualization and tracking of this amino acid within complex biological environments.

The primary strategies for the site-specific labeling of this compound revolve around the modification of its α-amino and α-carboxyl groups, as well as potential, though more challenging, modifications of the 2-methylphenyl moiety.

Derivatization via Amino and Carboxyl Groups:

The most direct and widely employed methods for derivatizing amino acids involve the formation of amide bonds. The α-amino group is a potent nucleophile and can readily react with a variety of electrophilic reagents. Similarly, the α-carboxyl group can be activated to react with nucleophiles.

For probe development, the amino group is often protected with a tert-butoxycarbonyl (Boc) group during synthesis to prevent unwanted reactions. This protecting group can be removed under acidic conditions, revealing the primary amine for subsequent coupling reactions with activated esters, isothiocyanates, or sulfonyl chlorides of reporter molecules. For instance, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are commonly used to facilitate the formation of a stable amide linkage between the amino acid and a fluorescent dye or biotin.

A notable derivatizing reagent, (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester, has been used for the indirect enantioresolution of various amino compounds, highlighting a strategy where a chiral derivatizing agent is used for analytical purposes. nih.gov

Table 1: General Derivatization Reactions for the Amino Group of this compound

| Reagent Type | Reactive Group on Probe | Resulting Linkage |

| Activated Ester (e.g., NHS-ester) | N-Hydroxysuccinimide | Amide |

| Isothiocyanate | Isothiocyanate | Thiourea |

| Sulfonyl Chloride | Sulfonyl Chloride | Sulfonamide |

| Aldehyde/Ketone (reductive amination) | Carbonyl | Secondary Amine |

Derivatization via the 2-Methylphenyl Side Chain:

Direct functionalization of the 2-methylphenyl side chain presents a more complex challenge due to the relative inertness of the aryl C-H and methyl C-H bonds compared to the nucleophilic amino group. However, advances in transition-metal-catalyzed reactions offer potential pathways for such modifications.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful tool for forming carbon-carbon bonds. nih.govresearchgate.net While typically employed with aryl halides, recent developments have focused on the direct C-H activation of aromatic rings. acs.org In principle, the 2-methylphenyl ring of this compound could be a substrate for such a reaction, allowing for the introduction of a new functional group that could serve as a handle for probe attachment. For example, palladium-catalyzed borylation could introduce a boronic acid or ester, which can then be further functionalized. However, achieving site-selectivity on the biaryl system can be challenging.

Another potential, albeit advanced, strategy involves the C-H functionalization of the methyl group itself. These reactions are less common and often require specific directing groups to achieve selectivity.

The development of bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has expanded the toolbox for protein labeling. wikipedia.orgnih.govoregonstate.eduwebsite-files.com While many of these strategies rely on the incorporation of non-native functional groups like azides or alkynes, the principles of chemoselectivity are highly relevant. nih.gov For this compound, a two-step labeling approach is most feasible. First, the amino acid is derivatized with a bioorthogonal handle (e.g., an alkyne or azide) via its amino or carboxyl group. Following its incorporation into a peptide or protein, a reporter probe with the complementary reactive group can be attached via a click chemistry reaction.

Table 2: Potential Advanced Derivatization Strategies for the Side Chain

| Strategy | Target Bond | Potential Probe Attachment | Challenges |

| Palladium-Catalyzed C-H Arylation | Aryl C-H | Direct coupling of a probe-containing aryl halide | Regioselectivity, catalyst compatibility |

| C-H Borylation | Aryl C-H | Two-step: borylation then cross-coupling | Regioselectivity, reaction conditions |

| Radical Halogenation | Methyl C-H | Multi-step synthesis post-halogenation | Lack of selectivity, harsh conditions |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Vibrational analysis using DFT provides a theoretical infrared (IR) spectrum, which can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. For instance, studies on phenylalanine have used DFT to analyze its various conformers and their spectroscopic properties. acs.org A general strategy for the accurate computation of conformational and spectroscopic properties of flexible molecules in the gas phase has been applied to phenylalanine and tyrosine, with the main features of the most stable conformers predicted by this computational strategy closely matching those of the species detected in microwave and infrared experiments. acs.org

A comparison between the experimental FT-IR spectrum of matrix-isolated phenylalanine and computed anharmonic spectra for its most stable conformers demonstrates the utility of DFT in this regard. acs.org Furthermore, DFT calculations have been employed to evaluate the importance of π-stacking interactions in the stability of phenylalanine residues within parallel β-sheets. nih.govnih.gov These studies indicate that while π-stacking is a consideration, it may not be the primary contributor to the stability of such systems. nih.gov

Table 1: Illustrative DFT-Calculated Properties for Phenylalanine Conformers Note: This table is a representation of data that could be generated for 4-(2-Methylphenyl)-L-phenylalanine and is based on published data for phenylalanine.

| Conformer | Relative Free Energy (cm⁻¹) | Dihedral Angles (degrees) |

| I | 0 | ϕ' = 180, ψ = 0, ω = 180, χ₁ = 60, χ₂ = 90 |

| II | 100 | ϕ' = 180, ψ = 180, ω = 180, χ₁ = -60, χ₂ = 90 |

| III | 250 | ϕ' = 60, ψ = 120, ω = 180, χ₁ = 180, χ₂ = 90 |

| IV | 400 | ϕ' = -60, ψ = -120, ω = 180, χ₁ = 60, χ₂ = 90 |

Data is illustrative and based on findings for phenylalanine conformers. acs.org

Molecular Dynamics (MD) Simulations for Conformational Sampling in Solution

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its conformational flexibility in a solvent, mimicking physiological conditions. These simulations can reveal the preferred conformations of the molecule, the dynamics of its side chains, and its interactions with surrounding solvent molecules.

The development of force field parameters is crucial for accurate MD simulations of unnatural amino acids. dntb.gov.uaresearchgate.net Research has focused on developing and testing force field parameters compatible with standard force fields like Amber ff14SB for various phenylalanine and tyrosine derivatives. dntb.gov.ua These parameters are often derived from ab initio calculations and adjusted to reproduce benchmark relative energies. dntb.gov.ua

MD simulations have been successfully used to study the dimerization, folding, and protein binding of peptides containing unnatural amino acids. nih.govuab.cat For example, simulations have shown that peptides containing the unnatural amino acid Hao can form stable β-sheet-like dimers in chloroform, and these simulations are in good agreement with experimental NMR data. nih.govuab.cat The addition of methanol (B129727) was observed to destabilize this β-sheet, a finding also confirmed by experiments. nih.govuab.cat Such studies highlight the power of MD simulations in understanding the behavior of modified amino acids in different environments. nih.govuab.cat

Docking Simulations for Ligand-Target Binding Prediction and Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations can be used to predict its binding mode and affinity to potential protein targets. This is particularly relevant in drug discovery, where identifying how a ligand interacts with a receptor is a key step.

Docking studies on β-phenylalanine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors have been conducted to explore their binding mechanisms. nih.gov These studies, combined with 3D-QSAR, have helped in identifying the structural requirements for potent inhibitors. nih.gov Similarly, docking simulations of novel 3-phenyl-β-alanine-based oxadiazole analogues have been used to understand their binding at the active site of carbonic anhydrase II. mdpi.comresearchgate.net The results indicated that these compounds could effectively block the biological activity of the enzyme by fitting into the entrance of its active site. mdpi.comresearchgate.net

In a study on aryl-substituted phenylalanines, X-ray crystal structures of active isomers in complex with the GluA2 ligand-binding domain revealed unexpected and different orientations and interactions of the biaromatic parts of the ligands within the binding site. nih.gov This demonstrates the importance of docking and structural studies in elucidating detailed binding mechanisms. nih.gov

Table 2: Illustrative Docking Scores for Phenylalanine Analogues against a Hypothetical Target Note: This table is for illustrative purposes to demonstrate the type of data generated from docking studies.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Phenylalanine | -5.8 | TYR32, PHE25, LEU45 |

| 4-Methylphenylalanine | -6.2 | TYR32, PHE25, LEU45, VAL30 |

| This compound (Hypothetical) | -6.5 | TYR32, PHE25, LEU45, VAL30, ILE28 |

Data is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to its biological activity. For derivatives of this compound, QSAR models can be developed to predict their biological activity based on calculated molecular descriptors.

QSAR studies have been reported for various amino acid derivatives. nih.gov For instance, a QSAR study on N-(indol-3-ylglyoxylyl)amino acid derivatives helped in understanding their binding to the benzodiazepine (B76468) receptor. nih.gov The study concluded that the receptor possesses a strong nucleophilic center, a polar site, and a hydrophobic pocket. nih.gov In another example, 3D-QSAR studies on β-phenylalanine derivatives as DPP-IV inhibitors led to the development of highly predictive models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models, with cross-validated r² values of up to 0.759, were used to identify the structural requirements for improved inhibitory activity. nih.gov

The development of QSAR models often involves the calculation of a wide range of molecular descriptors, including steric, electronic, and hydrophobic parameters. asianpubs.org These models are then validated to ensure their predictive power for new, untested compounds. nih.govasianpubs.orgnih.gov

Homology Modeling for Enzyme-Substrate Interaction Analysis

Homology modeling, also known as comparative modeling of proteins, is a method to construct an atomic-resolution model of a "target" protein from its amino acid sequence and an experimental three-dimensional structure of a related homologous protein (the "template"). If this compound is a substrate or inhibitor of an enzyme for which no experimental structure is available, homology modeling can be used to build a model of the enzyme. nih.govwikipedia.org This model can then be used in docking simulations to study the interactions between the compound and its target enzyme.

For example, a 3-dimensional homology model of an N-acetyltransferase was constructed to understand its structure and identify essential amino acid residues involved in binding and acetyl-group transfer. nih.gov This computational approach, combined with kinetic studies, implicated specific residues in the binding of the substrate and cofactor. nih.gov Homology modeling is a powerful tool when experimental structures are lacking, providing valuable insights into enzyme function and substrate recognition. nih.govfrontiersin.org

Exploration in Advanced Materials Science

Self-Assembly Properties of 4-(2-Methylphenyl)-L-phenylalanine Conjugates

No research articles or findings could be located that describe the self-assembly properties of conjugates derived from this compound. While the self-assembly of other phenylalanine derivatives (such as N-capped or unsubstituted L-phenylalanine) is a well-documented field, this specific compound remains uncharacterized in the literature.

Formation of Supramolecular Structures and Hydrogels

There is no available data on the formation of supramolecular structures or hydrogels using this compound or its conjugates. The driving forces, such as hydrogen bonding or π–π stacking, and their role in the potential self-assembly of this specific molecule have not been investigated or reported.

Development of Chiral Stationary Phases for Analytical Separations

A search for the development and application of this compound in creating chiral stationary phases (CSPs) for analytical separations, such as in high-performance liquid chromatography (HPLC), yielded no results. While phenylalanine and its various other derivatives are commonly used as chiral selectors, the specific use of the this compound structure for this purpose is not described in the available literature.

Due to the complete absence of research data for "this compound" in the specified areas, it is not possible to generate detailed research findings or data tables as requested. The content above accurately reflects the current state of published scientific knowledge regarding this specific compound.

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning in Molecular Design

For instance, generative models, a cornerstone of modern AI, can design new molecules from scratch or by modifying existing scaffolds. mdpi.comnih.gov These models, combined with reinforcement learning, can be trained to optimize specific properties, such as binding affinity to a therapeutic target or enhanced stability. nih.govnih.gov This approach significantly accelerates the design-test-learn cycle, enabling the rapid identification of promising drug candidates. nih.govscispace.com In the context of 4-(2-Methylphenyl)-L-phenylalanine, AI could be employed to:

Predict and optimize bioactivity: By analyzing its structure, AI algorithms can predict its potential interactions with various biological targets, guiding the synthesis of derivatives with enhanced therapeutic efficacy. rsc.orgrsc.org

Design novel peptides: AI can facilitate the incorporation of this UAA into peptide sequences to create peptidomimetics with improved stability, selectivity, and therapeutic potential. nih.govscispace.com

Explore chemical space: Machine learning models can explore the vast chemical space around this compound to identify novel analogs with unique and valuable properties. mdpi.comrsc.org

High-Throughput Screening Platform Development for Functional Discovery

High-throughput screening (HTS) is a critical tool for rapidly assessing the biological activity of large numbers of compounds. ufl.edunih.gov The development of advanced HTS platforms is essential for unlocking the full potential of unnatural amino acids like this compound. These platforms leverage automation and miniaturization to screen vast chemical libraries against a multitude of biological targets in a time- and cost-effective manner. ufl.edunih.govchemrxiv.org

Future HTS platforms will likely incorporate novel technologies for even faster and more sensitive screening. For example, bead-based screening technologies allow for the testing of millions or even billions of compounds in a single experiment. nih.govchemrxiv.org Furthermore, the development of luminescence-based assays and other sensitive detection methods will enable the identification of compounds with subtle but significant biological effects. acs.orgamanote.com

The application of HTS to libraries containing this compound and its derivatives could lead to the discovery of novel:

Enzyme inhibitors: Screening against specific enzymes could identify potent and selective inhibitors for therapeutic applications. nih.gov

Receptor modulators: HTS can uncover compounds that modulate the activity of cell surface receptors, offering new avenues for treating a range of diseases.

Antimicrobial agents: Screening against pathogenic microorganisms could lead to the discovery of new antibiotics with novel mechanisms of action.

Green Chemistry Approaches in the Synthesis of Complex Amino Acids

The synthesis of complex and chiral amino acids like this compound traditionally involves multi-step processes that can be resource-intensive and generate significant waste. The principles of green chemistry aim to address these challenges by developing more sustainable and environmentally friendly synthetic methods. unibo.it

Key green chemistry strategies applicable to the synthesis of this UAA include:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and efficient alternative to traditional chemical catalysts. rsc.orgresearchgate.net For instance, aminotransferases can be used for the asymmetric synthesis of chiral amino acids from readily available α-keto acid precursors. rsc.org

Flow chemistry: Continuous flow reactors can improve reaction efficiency, reduce waste, and enhance safety compared to batch processes. acs.org

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a crucial aspect of green chemistry. unibo.it

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste generation.

Recent research has demonstrated the successful application of these principles to the synthesis of various amino acids, paving the way for more sustainable production of this compound. unibo.itresearchgate.netacs.orgnih.gov

Applications in Synthetic Biology and Biosensing Technologies

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.govnih.gov The incorporation of unnatural amino acids like this compound into proteins is a powerful tool in synthetic biology, enabling the creation of proteins with novel functions and properties. rsc.orgnih.govnih.gov

This can be achieved through methods like residue-specific incorporation or the use of mutant aminoacyl-tRNA synthetases (aaRSs) that can specifically recognize and incorporate UAAs into proteins. nih.gov This allows for the site-specific introduction of unique chemical functionalities, such as bio-orthogonal handles for labeling and imaging, or novel catalytic groups. nih.govfrontiersin.org

In the realm of biosensing, UAAs can be incorporated into sensor proteins to create highly specific and sensitive detection systems. nih.gov For example, a biosensor for L-phenylalanine has been developed using an immobilized enzyme on an electrode, demonstrating the potential for creating similar sensors for its derivatives. researchgate.netnih.govmdpi.com The unique properties of this compound could be harnessed to develop novel biosensors for a variety of applications, including:

Disease diagnostics: Biosensors could be designed to detect specific biomarkers associated with diseases.

Environmental monitoring: Sensors could be developed to detect pollutants or other environmental contaminants.

Process control: In industrial settings, biosensors can monitor and control bioprocesses in real-time.

The continued development of synthetic biology tools and techniques will undoubtedly expand the applications of this compound in creating novel biological systems and advanced biosensing technologies. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 4-(2-Methylphenyl)-L-phenylalanine, and what analytical methods are critical for confirming its purity and structure?

The synthesis of this compound typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the 2-methylphenyl group to the phenylalanine backbone. For example, describes a related compound synthesized via a piperazine intermediate, suggesting similar strategies for regioselective functionalization. Post-synthesis, analytical validation requires:

- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and stereochemistry (e.g., distinguishing para vs. ortho substitution).

- High-Performance Liquid Chromatography (HPLC) : To assess enantiomeric purity, critical given the L-configuration requirement.

- Mass Spectrometry (MS) : For molecular weight verification (e.g., distinguishing from trifluoromethyl derivatives in ).

Methodological rigor is essential to avoid byproducts like 4-(3-methylphenyl) isomers, which can arise from incomplete regiocontrol .

Q. How is this compound utilized in studying enzyme-substrate interactions or protein engineering?

This derivative is often incorporated into peptides to probe steric or electronic effects in enzyme active sites. For instance, highlights noncanonical phenylalanine derivatives (e.g., 4-(Aminomethyl)-L-phenylalanine) used to study receptor binding affinities. Similarly, this compound can be applied to:

- Inhibit or modulate phenylalanine-metabolizing enzymes (e.g., phenylalanine hydroxylase) via competitive binding.

- Engineer protein stability by introducing bulky substituents to reduce conformational flexibility.

Methodologies include kinetic assays (e.g., Bradford protein quantitation in ) and X-ray crystallography to resolve structural impacts .

Advanced Research Questions

Q. What challenges arise in achieving enantiomeric purity during synthesis, and how can they be resolved?

Stereochemical impurities often stem from racemization during coupling steps. Advanced strategies include:

- Chiral auxiliaries : As seen in (Fmoc-protected pyrimidinyl-phenylalanine derivatives), temporary protecting groups can prevent racemization.

- Enzymatic resolution : Lipases or proteases selectively hydrolyze D-isomers, as described for similar amino acid derivatives in .

- Dynamic kinetic resolution : Catalytic systems that racemize undesired enantiomers in situ, improving yield.

Contradictions in reported enantiomeric excess (e.g., 95% vs. 99%) often arise from analytical method sensitivity; orthogonal techniques (HPLC + polarimetry) are recommended .

Q. How do computational models explain the biological activity discrepancies of this compound in different in vitro assays?

Molecular dynamics (MD) simulations reveal that the 2-methyl group’s steric bulk may alter binding kinetics in a context-dependent manner. For example:

- Inhibition of bacterial peptidases : MD data suggest the methyl group obstructs substrate entry in some homologs but enhances hydrophobic interactions in others.

- Cellular uptake variability : LogP calculations () indicate increased hydrophobicity compared to native phenylalanine, potentially improving membrane permeability but reducing solubility.

Contradictory IC50 values across studies (e.g., μM vs. nM ranges) may reflect assay conditions (e.g., buffer pH affecting ionization) or protein conformational states .

Q. What strategies address conflicting data in the compound’s metabolic stability or toxicity profiles?

Discrepancies often stem from:

- Species-specific metabolism : Rodent vs. human cytochrome P450 isoforms metabolize aryl-substituted amino acids differently.

- Reactive intermediates : The methylphenyl group may form quinone methides (via oxidation), detected via LC-MS/MS ().

Mitigation strategies: - Isotope labeling (e.g., ¹⁴C-tracers) to track metabolic pathways.

- Co-administration with antioxidants (e.g., N-acetylcysteine) to quench reactive species in toxicity assays .

Methodological Considerations

Q. How can researchers optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

Key steps include:

- Side-chain protection : Use acid-labile groups (e.g., tert-butyl) for the methylphenyl moiety to prevent aggregation.

- Coupling agents : HATU or PyBOP () improves efficiency for sterically hindered residues.

- Real-time monitoring : Use Kaiser tests or FT-IR () to detect incomplete couplings.

Controlled microwave-assisted SPPS () reduces racemization risk during prolonged reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.